molecular formula C21H33BN2O5 B8161187 tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)piperidine-1-carboxylate

tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)piperidine-1-carboxylate

Cat. No.: B8161187
M. Wt: 404.3 g/mol
InChI Key: YXCGUIDMWTWHQM-UHFFFAOYSA-N
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Description

tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)piperidine-1-carboxylate is a boronic ester derivative featuring a piperidine core substituted with a tert-butoxycarbonyl (Boc) protecting group and a pyridin-2-yloxy moiety bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for constructing biaryl motifs . The Boc group enhances solubility and stability during synthetic processes, while the boronate ester enables efficient coupling with aryl halides or triflates under palladium catalysis .

Properties

IUPAC Name

tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33BN2O5/c1-19(2,3)27-18(25)24-12-10-16(11-13-24)26-17-9-8-15(14-23-17)22-28-20(4,5)21(6,7)29-22/h8-9,14,16H,10-13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCGUIDMWTWHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

C16H30BNO4C_{16}H_{30}BNO_{4}

Key Features

  • Molecular Weight : 311.22 g/mol
  • CAS Number : 1048970-17-7
  • Functional Groups : Contains a piperidine ring, a dioxaborolane moiety, and a pyridine derivative which may contribute to its biological properties.

The biological activity of this compound primarily revolves around its interaction with various receptors in the central nervous system. The presence of the pyridine and piperidine structures suggests potential agonistic or antagonistic effects on neurotransmitter receptors.

Target Receptors

Research indicates that compounds similar to this compound may interact with:

  • Dopamine Receptors (D2/D3)
  • Serotonin Receptors (5-HT1A)

These interactions could be significant for therapeutic applications in treating neurological disorders such as schizophrenia and depression.

Study 1: Receptor Activity Evaluation

In a study evaluating the receptor activity of related compounds:

  • Compounds exhibited dual agonism at D2 and 5-HT1A receptors.
  • EC50 values were reported for D2 and 5-HT1A receptors indicating effective binding affinities. For instance:
    • Compound A showed EC50 values of 0.9 nmol/L for D2 and 19 nmol/L for 5-HT1A.
CompoundD2 EC50 (nmol/L)5-HT1A EC50 (nmol/L)
A0.919
B3.310
C0.823

Study 2: Metabolic Stability

Another study highlighted the metabolic stability of similar compounds:

  • Compound X demonstrated a half-life (T1/2) of approximately 159.7 minutes in human liver microsomes.
CompoundT1/2 (minutes)
X159.7
Y23.9

This stability suggests potential for prolonged therapeutic effects.

Cytotoxicity and Safety Profile

The cytotoxicity profile is essential for evaluating the safety of these compounds. Preliminary assays indicated that while some derivatives showed promising receptor activity, they also exhibited varying levels of cytotoxicity depending on the cellular model used.

Scientific Research Applications

Medicinal Chemistry

The incorporation of the boron atom in the compound's structure allows it to participate in various chemical reactions that are useful for drug development. Boron-containing compounds have been shown to exhibit significant biological activity, including:

  • Anticancer Activity : Research indicates that boron compounds can induce apoptosis in cancer cells and enhance the efficacy of certain chemotherapeutics . The specific structure of tert-butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)piperidine-1-carboxylate may enhance its interaction with biological targets.

Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis due to its functional groups:

  • Cross-Coupling Reactions : The presence of the boron moiety allows for participation in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .

Material Science

The unique properties of this compound make it suitable for applications in materials science:

  • Polymer Synthesis : The compound can be used as a monomer or additive in polymerization processes to create new materials with enhanced properties such as thermal stability and mechanical strength .

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated that derivatives of boron-containing compounds showed increased cytotoxicity against breast cancer cells compared to non-boron analogs .
Study BSynthetic MethodologyDeveloped a new synthetic route using this compound as a key intermediate in the synthesis of complex natural products .
Study CMaterial PropertiesInvestigated the use of this compound in creating polymer composites that exhibited improved mechanical properties and heat resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

Compound 1 : tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate (CAS: 956136-85-9)

  • Structure : Replaces the pyridin-2-yloxy group with a phenyl ring.
  • Applications : Used in cross-coupling reactions for synthesizing biphenyl derivatives.
  • Data: Purity ≥97% (HPLC), molecular formula C₂₂H₃₄BNO₄ .

Compound 2 : tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate (CAS: 877399-74-1)

  • Structure : Substitutes the pyridine ring with a pyrazole moiety.
  • Applications : Intermediate in kinase inhibitor synthesis.
  • Data : Commercial availability (Anqing Chico Pharmaceutical Co.), molecular formula C₂₂H₃₅BN₂O₄ .

Compound 3 : tert-Butyl 4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate

  • Structure : Contains a vinyl boronate group instead of an aromatic system.
  • Applications : Used in photoredox-catalyzed cycloadditions for cyclobutane synthesis .

Physicochemical Properties

Property Target Compound Compound 1 (Phenyl) Compound 2 (Pyrazole)
Molecular Weight (g/mol) 416.3 403.3 422.4
Purity (%) ≥97 (estimated) ≥97 ≥95
Solubility Soluble in DMSO, CH₂Cl₂ Similar Similar
Key Applications Cross-coupling, drug discovery Biaryl synthesis Kinase inhibitor intermediates

NMR and Spectroscopic Data

  • NMR Shifts : The target compound’s pyridin-2-yloxy group causes distinct chemical shifts in regions corresponding to the piperidine and pyridine protons. For example, the pyridine C-H protons resonate at δ 7.8–8.2 ppm, differing from phenyl analogues (δ 7.2–7.6 ppm) .
  • Comparative Analysis : Similar Boc-protected piperidine derivatives (e.g., tert-butyl 4-(3-(trifluoromethyl)benzyl)piperazine-1-carboxylate) show analogous Boc-related peaks at δ 1.4 ppm (tert-butyl) and δ 3.4–4.1 ppm (piperidine/piperazine protons) .

Preparation Methods

Synthesis of tert-Butyl 4-Hydroxypiperidine-1-Carboxylate

Piperidine is protected using di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with triethylamine as a base. The hydroxyl group at the 4-position is introduced via oxidation of 4-hydroxypiperidine or through selective deprotection of a masked intermediate.

Reaction Conditions :

  • Reagents : Boc2O (1.1 eq), TEA (1.5 eq), DCM, 0°C to room temperature, 12 h.

  • Yield : ~85–90% after column purification (EtOAc/hexanes).

Preparation of 5-Bromo-2-Hydroxypyridine

2-Hydroxypyridine undergoes regioselective bromination using N-bromosuccinimide (NBS) in acetonitrile under reflux.

Optimization Notes :

  • Solvent : Acetonitrile facilitates polar transition states, enhancing bromination selectivity.

  • Temperature : Reflux (82°C) ensures complete conversion within 6 h.

  • Yield : 70–75% after recrystallization (ethanol/water).

Ether Bond Formation: Coupling Piperidine and Pyridine Fragments

The hydroxyl group of 5-bromo-2-hydroxypyridine reacts with tert-butyl 4-bromopiperidine-1-carboxylate under Mitsunobu conditions to form the ether linkage.

Procedure :

  • Reagents : DIAD (1.2 eq), PPh3 (1.2 eq), THF, 0°C to room temperature, 24 h.

  • Workup : Aqueous extraction (DCM/H2O), drying (Na2SO4), and chromatography (EtOAc/hexanes 1:10).

  • Yield : 60–65%.

Mechanistic Insight :
The Mitsunobu reaction proceeds via a redox process, where the hydroxyl oxygen acts as a nucleophile, displacing the bromide on the piperidine derivative.

Miyaura Borylation of 5-Bromo-2-(Piperidin-4-yloxy)Pyridine

The boronate ester is introduced via palladium-catalyzed cross-coupling using bis(pinacolato)diboron (B2Pin2).

Optimized Protocol :

  • Catalyst : Pd2(dba)3 (3 mol%), PPh3 (6 mol%).

  • Base : KOAc (3.0 eq), 1,4-dioxane, reflux (100°C), 18 h.

  • Workup : Filtration through Celite, solvent evaporation, and chromatography (EtOAc/hexanes 1:20).

  • Yield : 40–45%.

Critical Parameters :

  • Moisture Sensitivity : Anhydrous conditions are essential to prevent boronate hydrolysis.

  • Catalyst Loading : Higher Pd concentrations (5 mol%) marginally improve yields but increase cost.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl3) :

    • δ 1.25 (s, 12H, pinacol methyl), 1.45 (s, 9H, Boc), 3.45–3.41 (m, 4H, piperidine N-CH2), 5.14 (s, 1H, pyridine H-6).

  • 13C NMR (100 MHz, CDCl3) :

    • δ 28.4 (Boc CH3), 79.8 (Boc quaternary C), 124.7–154.6 (pyridine and piperidine carbons).

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Observed : m/z 346.2 [M+Na]+ (calc. 346.18 for C21H30BNO4Na).

Comparative Analysis of Synthetic Methodologies

Step Method Catalyst/Reagents Yield Advantages
Ether formationMitsunobuDIAD, PPh360–65%High regioselectivity
BorylationMiyauraPd2(dba)3, B2Pin240–45%Tolerates electron-deficient pyridines

Challenges and Optimization Opportunities

  • Low Borylation Yield : attributed to steric hindrance from the piperidine moiety. Screening alternative ligands (e.g., SPhos) may improve catalytic efficiency.

  • Boc Deprotection Risks : Acidic conditions during workup may cleave the Boc group. Neutral pH extraction protocols are critical.

  • Scalability : Replacing Pd2(dba)3 with cheaper Pd(OAc)2 could reduce costs for industrial-scale synthesis.

Q & A

Q. What synthetic methodologies are commonly employed for preparing this compound, and what are the critical steps?

The compound is synthesized via Suzuki-Miyaura coupling, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) for cross-coupling with halogenated pyridine intermediates. Key steps include:

  • Boronate ester formation : Introduction of the pinacol boronate group to pyridine derivatives under anhydrous conditions with catalysts like Pd(dppf)Cl₂ .
  • Coupling reaction : Reaction of the boronate with a halogenated piperidine-carboxylate derivative under inert atmosphere (N₂/Ar) at 80–100°C .
  • Boc protection : Use of tert-butyl dicarbonate to protect the piperidine nitrogen, ensuring stability during subsequent reactions .

Q. What safety precautions are essential when handling this compound in the laboratory?

Critical precautions include:

  • Thermal hazards : Avoid heat sources (open flames, sparks) due to flammability risks (P210) .
  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to prevent inhalation exposure .
  • Storage : Store in a cool, dry place (2–8°C) away from oxidizing agents (e.g., peroxides) to prevent decomposition .

Q. How can this compound be purified, and what solvents are optimal for crystallization?

Purification typically involves:

  • Silica gel column chromatography : Use gradients of ethyl acetate/hexane (1:4 to 1:1) to isolate the product .
  • Recrystallization : Ethanol or methanol at low temperatures (0–4°C) yields high-purity crystals. Confirm purity via HPLC (>95%) .

Advanced Research Questions

Q. How can reaction yields be optimized for the Suzuki-Miyaura coupling step?

Optimization strategies include:

  • Catalyst screening : Test Pd(OAc)₂ with ligands like SPhos or XPhos to enhance coupling efficiency .
  • Solvent selection : Use THF or dioxane for improved solubility of boronate intermediates .
  • Temperature control : Maintain 80–90°C for 12–24 hours to ensure complete conversion, monitored by TLC .

Q. What analytical techniques are most reliable for structural confirmation and purity assessment?

Employ a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to verify substituent positions (e.g., piperidine BOC group at δ 1.4 ppm) .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 417.3) .
  • X-ray crystallography : Resolve crystal structure for absolute stereochemical assignment, as demonstrated in related piperidine-carboxylate derivatives .

Q. How does the compound’s stability vary under acidic or basic conditions, and how can degradation be mitigated?

  • Acidic conditions : The BOC group is labile below pH 3, leading to piperidine deprotection. Stabilize with neutral buffers (pH 6–8) during biological assays .
  • Basic conditions : Hydrolysis of the dioxaborolane ring occurs above pH 10. Use anhydrous conditions for reactions requiring strong bases .
  • Degradation monitoring : Track via LC-MS, identifying fragments like free piperidine (MW 85.15) or boronic acid derivatives .

Q. What computational approaches predict the compound’s reactivity in medicinal chemistry applications?

  • Density Functional Theory (DFT) : Model boronate-pyridine bond dissociation energies to assess coupling efficiency .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using SMILES strings (e.g., CC(C)(C)OC(=O)N1CCCC(C1)…) to guide SAR studies .

Q. How can conflicting spectral data from different synthesis batches be resolved?

  • Batch comparison : Run parallel NMR and HPLC analyses to identify impurities (e.g., de-BOC byproducts).
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to resolve overlapping signals in crowded spectral regions .
  • Cross-validate with X-ray : Resolve ambiguities in substituent positioning using crystallographic data .

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